

Reactivity Profile of 4-Bromo-2-ethylbenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-ethylbenzoic acid**

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Abstract

4-Bromo-2-ethylbenzoic acid is a versatile benzoic acid derivative of significant interest in organic synthesis and drug discovery. Its trifunctional nature, featuring a carboxylic acid group, a bromine substituent, and an ethyl group on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of **4-Bromo-2-ethylbenzoic acid**, including its physical and spectroscopic properties, and detailed experimental protocols for its key reactions. The strategic positioning of the functional groups makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Chemical and Physical Properties

4-Bromo-2-ethylbenzoic acid is a solid at room temperature with the molecular formula $C_9H_9BrO_2$.^{[1][2][3]} Its structural and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_9H_9BrO_2$	[1] [2] [3]
Molecular Weight	229.07 g/mol	[1] [2]
IUPAC Name	4-bromo-2-ethylbenzoic acid	[2]
CAS Number	644984-78-1	[1] [2]
Appearance	Crystalline solid	[3]
Melting Point	No data available	
Boiling Point	No data available	[4]
Solubility	Soluble in alcohols and diethyl ether; slightly soluble in water. [5] (Data for analogous 4-bromobenzoic acid)	
pKa	No data available	

Spectroscopic Data

While specific spectroscopic data for **4-Bromo-2-ethylbenzoic acid** is not readily available in the searched literature, data for the closely related 4-bromobenzoic acid can provide valuable insights for characterization.

Spectroscopy	Expected Peaks for 4-Bromo-2-ethylbenzoic acid (based on analogs)	Reference Data (4-bromobenzoic acid)
¹ H NMR	Aromatic protons (d, d, s), ethyl group protons (q, t), carboxylic acid proton (s, broad)	¹ H NMR (400 MHz, DMSO-d ₆) δ : 7.70 (d, J = 8.6 Hz, 2 H), 7.86 (d, J = 8.6 Hz, 2 H), 13.16 (s, 1 H).[5]
¹³ C NMR	Aromatic carbons, ethyl group carbons, carboxylic acid carbon	¹³ C NMR(400 MHz, DMSO-d ₆) δ : 127.1, 130.2, 131.5, 131.9, 166.8.[5]
Mass Spec (MS)	Molecular ion peak corresponding to C ₉ H ₉ BrO ₂	Data for ethyl 4-bromobenzoate shows a molecular weight of 229.071. [6]
Infrared (IR)	C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, aromatic C-H stretches	Data available for ethyl 4-bromobenzoate.[7]

Reactivity Profile and Key Reactions

4-Bromo-2-ethylbenzoic acid possesses three key reactive sites: the carboxylic acid group, the bromine atom on the aromatic ring, and the benzylic protons of the ethyl group. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various transformations, most notably esterification and amide bond formation.

Esterification of **4-Bromo-2-ethylbenzoic acid** can be achieved by reaction with an alcohol under acidic conditions. A typical procedure involves heating the carboxylic acid in the presence of an alcohol and a catalytic amount of a strong acid.

Experimental Protocol (Adapted from a similar substrate):

- Reaction: **4-Bromo-2-ethylbenzoic acid** is dissolved in methanol.
- Catalyst: A catalytic amount of concentrated sulfuric acid is added.
- Conditions: The mixture is heated to reflux for several hours.
- Work-up: After completion, the reaction is worked up by extraction with an organic solvent and washed to remove the acid catalyst. The organic layer is then dried and concentrated to yield the methyl ester.^[8]

The formation of amides from **4-Bromo-2-ethylbenzoic acid** requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

Experimental Protocol (General Procedure):

- Activation: **4-Bromo-2-ethylbenzoic acid** is dissolved in an anhydrous solvent like DMF or DCM, along with a non-nucleophilic base (e.g., DIPEA). A coupling reagent such as HATU is then added, and the mixture is stirred to form the activated ester.
- Coupling: The desired amine is added to the reaction mixture.
- Conditions: The reaction is typically stirred at room temperature for several hours.
- Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol (General Procedure):

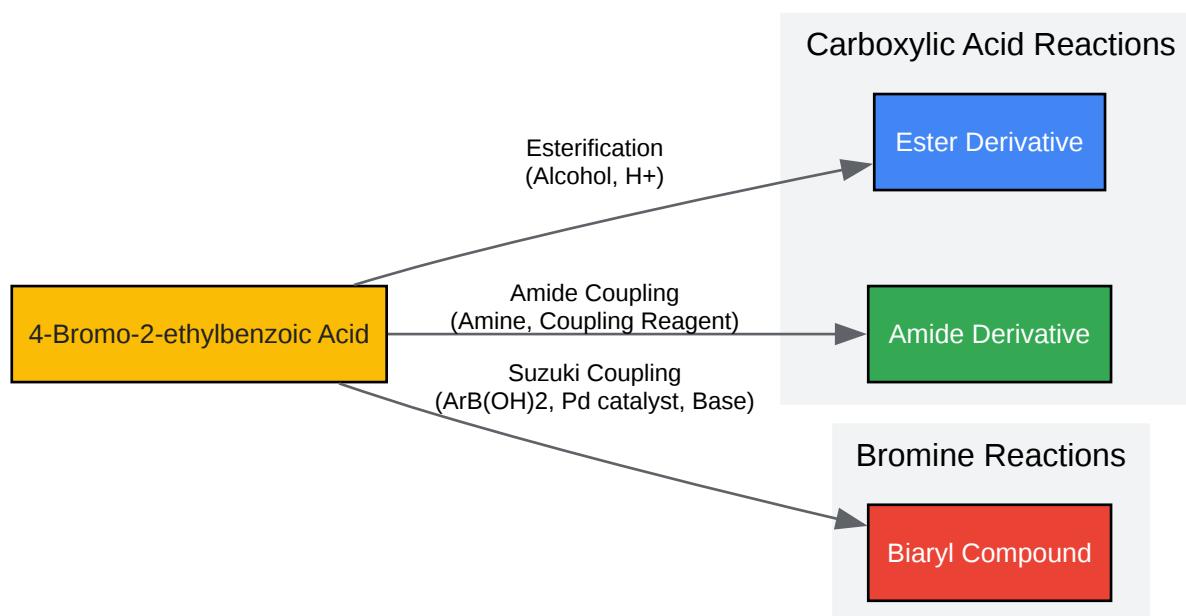
- Reactants: **4-Bromo-2-ethylbenzoic acid**, an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equivalents) are combined in a reaction vessel.[9]
- Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is added.[9]
- Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.
- Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The product is then purified by chromatography.

Other Reactions

The aromatic ring of **4-Bromo-2-ethylbenzoic acid** can also participate in other reactions such as Friedel-Crafts acylation, and the benzylic position of the ethyl group can be a site for radical halogenation, although these are less commonly reported for this specific molecule. The molecule can serve as a precursor for the synthesis of various heterocyclic compounds like isoindolinones.[10]

Visualizations

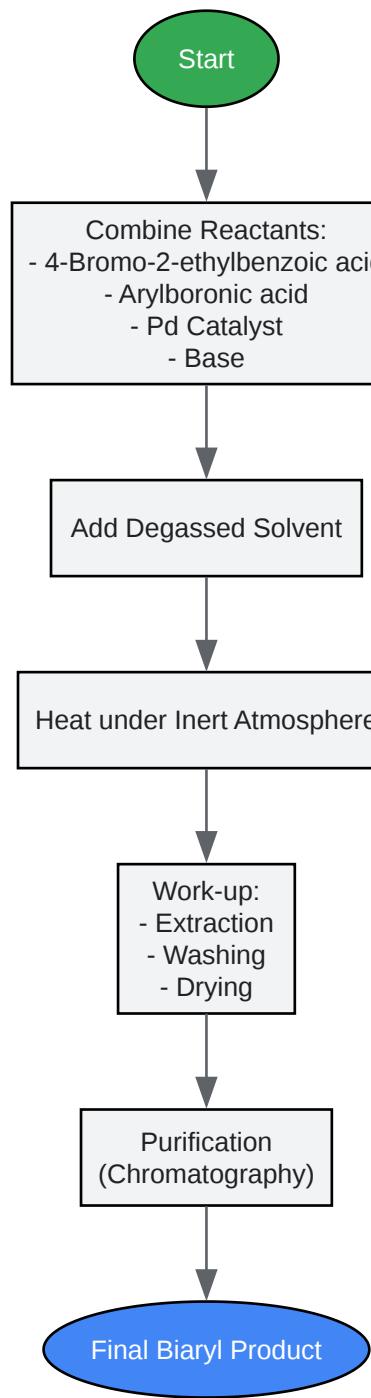
Key Reaction Pathways



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Caption: Key reaction pathways of **4-Bromo-2-ethylbenzoic acid**.

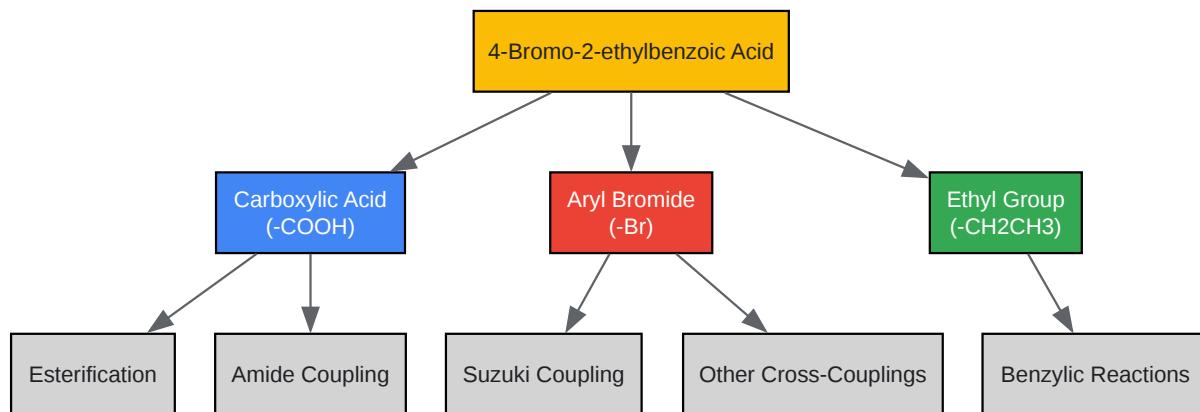
Experimental Workflow for Suzuki Coupling



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Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Functional Group Reactivity

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Caption: Logical relationship of functional group reactivity.

Conclusion

4-Bromo-2-ethylbenzoic acid is a highly functionalized building block with a rich and versatile reactivity profile. The presence of the carboxylic acid, aryl bromide, and ethyl group allows for a wide array of synthetic transformations, including esterification, amide coupling, and palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of its properties and reactivity, along with adaptable experimental protocols. The strategic application of these reactions enables the synthesis of a diverse range of complex organic molecules, highlighting the importance of **4-Bromo-2-ethylbenzoic acid** in modern organic synthesis and drug development. Further research into the specific reaction conditions and yields for this particular substrate will undoubtedly expand its utility in these fields.

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